

# 5-Carboxytetramethylrhodamine (5-TAMRA): Application Notes and Protocols for Flow Cytometry

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## Compound of Interest

Compound Name: 5-Carboxytetramethylrhodamine

Cat. No.: B559615

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## Introduction

**5-Carboxytetramethylrhodamine (5-TAMRA)** is a bright, orange-red fluorescent dye widely utilized in biological research for labeling peptides, proteins, and nucleotides.[1][2] As a single isomer of carboxytetramethylrhodamine, 5-TAMRA offers high purity and reproducibility, which is critical for quantitative applications.[3][4] Its derivatives, particularly the amine-reactive N-hydroxysuccinimide (NHS) ester, are commonly used to conjugate with primary amines on biomolecules to form stable amide bonds.[5][6] With its favorable spectral properties, 5-TAMRA is well-suited for fluorescence microscopy and flow cytometry applications, including immunophenotyping, and assays for cell proliferation and apoptosis.[3][4][7]

## Spectral Properties

5-TAMRA exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common laser lines available on most flow cytometers, such as the 532 nm or 561 nm lasers.[1][8] The exact spectral characteristics can be influenced by factors like solvent, pH, and conjugation state.[9]

| Parameter                                   | Value                                    | Reference(s) |
|---|--|--------------|
| Excitation Maximum ( $\lambda_{ex}$ )       | ~546 - 555 nm                            | [7][10]      |
| Emission Maximum ( $\lambda_{em}$ )         | ~575 - 580 nm                            | [8][10]      |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~95,000 M <sup>-1</sup> cm <sup>-1</sup> | [10]         |
| Quantum Yield ( $\Phi$ )                    | ~0.1                                     | [10]         |
| Molecular Weight (Free Acid)                | ~430.45 g/mol                            | [9]          |
| Molecular Weight (NHS Ester)                | ~527.52 g/mol                            | [10]         |

## Key Flow Cytometry Applications

5-TAMRA-conjugated biomolecules are valuable tools for a variety of flow cytometry applications:

- Immunophenotyping: The identification and quantification of cell subpopulations based on the expression of specific cell surface or intracellular markers using 5-TAMRA-conjugated antibodies.[7][11]
- Cell Proliferation Assays: Tracking cell division by labeling cells with a 5-TAMRA-conjugated protein and measuring the dilution of the fluorescent signal in subsequent generations of cells.[12][13]
- Apoptosis Assays: Detecting apoptotic cells by using 5-TAMRA-conjugated Annexin V to identify the externalization of phosphatidylserine.[14][15]
- Receptor Occupancy and Binding Assays: Quantifying the binding of a 5-TAMRA-labeled ligand to its cell surface receptor.[7]

## Experimental Protocols

### Protocol 1: Conjugation of 5-TAMRA NHS Ester to an Antibody

This protocol describes the general method for labeling an antibody with 5-TAMRA NHS ester.

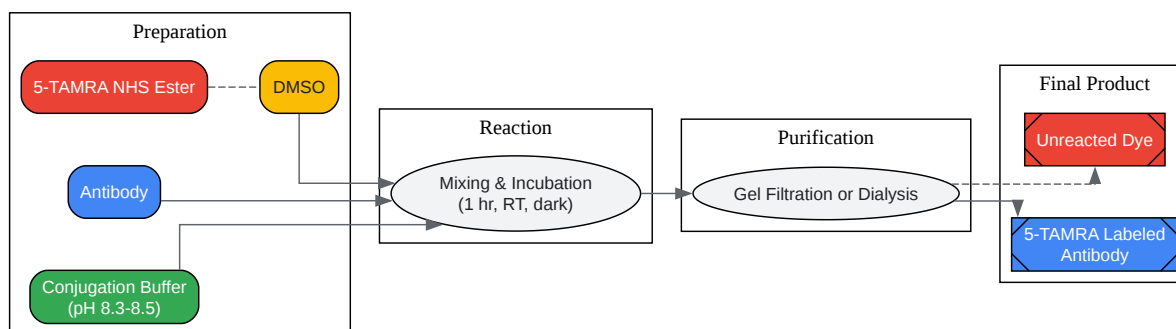
#### Materials:

- Antibody (or other protein) to be labeled
- 5-TAMRA NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)[5]
- Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[5][16] (Note: Do not use buffers containing primary amines like Tris or glycine).[6][17]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[5]

#### Procedure:

- Prepare the Antibody:
  - Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.[5]
  - If the antibody is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer before use.[3][4]
- Prepare the 5-TAMRA NHS Ester Solution:
  - Equilibrate the vial of 5-TAMRA NHS ester to room temperature before opening to prevent moisture condensation.[6]
  - Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5][17]
- Conjugation Reaction:
  - Add the 5-TAMRA NHS ester solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.[5][17] The optimal ratio may need to be determined empirically.[4]
  - Incubate the reaction for 1 hour at room temperature, protected from light.[5][17]

- Purification of the Conjugate:
  - Remove the unreacted 5-TAMRA by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[5]
- Storage:
  - Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C.[17]



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Antibody conjugation with 5-TAMRA NHS Ester.

## Protocol 2: Cell Surface Staining for Immunophenotyping

This protocol outlines the steps for staining cell surface markers with a 5-TAMRA-conjugated antibody for flow cytometry analysis.

Materials:

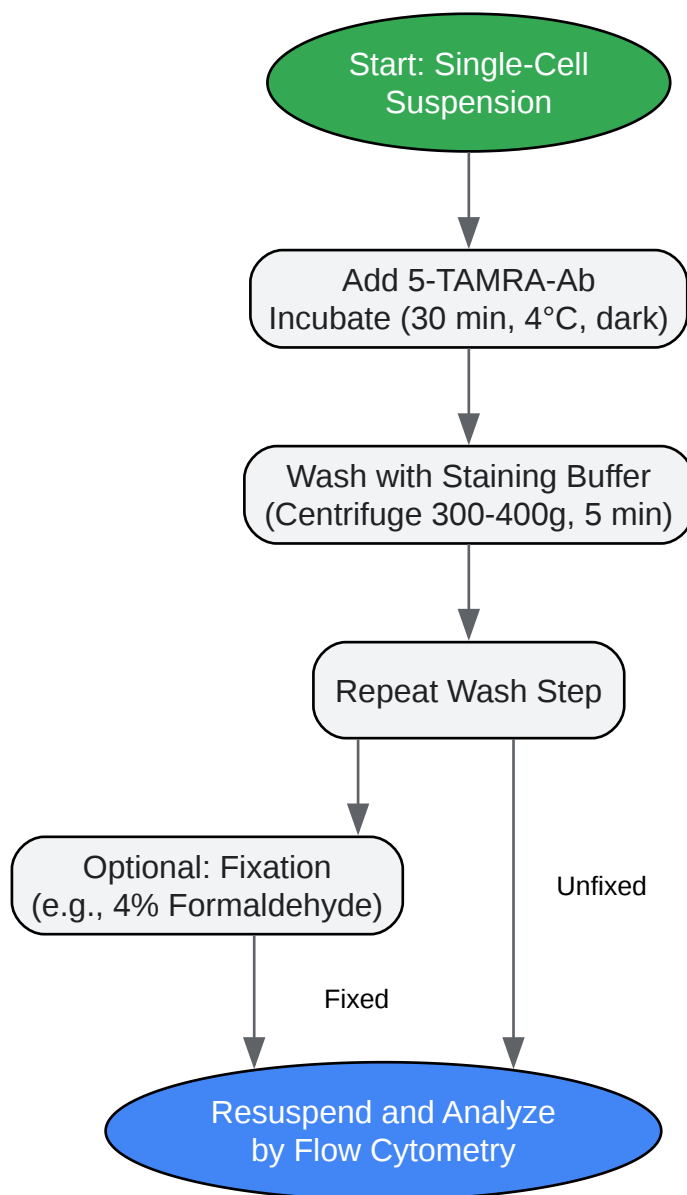
- Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

- 5-TAMRA-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[18]
- Fixation Buffer (optional, e.g., 4% formaldehyde in PBS)
- Flow cytometry tubes

#### Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension at a concentration of  $1 \times 10^7$  cells/mL in ice-cold Flow Cytometry Staining Buffer.[19] Ensure cell viability is >95%.[18]
- Staining:
  - Add 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) to a flow cytometry tube.
  - Add the predetermined optimal amount of 5-TAMRA-conjugated antibody.
  - Incubate for 30 minutes on ice or at 4°C, protected from light.[18]
- Washing:
  - Add 2 mL of ice-cold Flow Cytometry Staining Buffer to the tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[18]
  - Discard the supernatant and repeat the wash step twice.[18]
- Fixation (Optional):
  - If cells are not to be analyzed immediately, resuspend the cell pellet in 0.5 mL of Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.
  - After fixation, wash the cells once with Flow Cytometry Staining Buffer.
- Flow Cytometry Analysis:

- Resuspend the final cell pellet in an appropriate volume (e.g., 0.5 mL) of Flow Cytometry Staining Buffer.[18]
- Analyze the cells on a flow cytometer equipped with a laser that can excite 5-TAMRA (e.g., 561 nm).



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Immunophenotyping workflow with 5-TAMRA.

## Protocol 3: Cell Proliferation Assay using Dye Dilution

This protocol describes a method to track cell proliferation by labeling cells with a 5-TAMRA-conjugated protein and measuring the halving of fluorescence with each cell division.

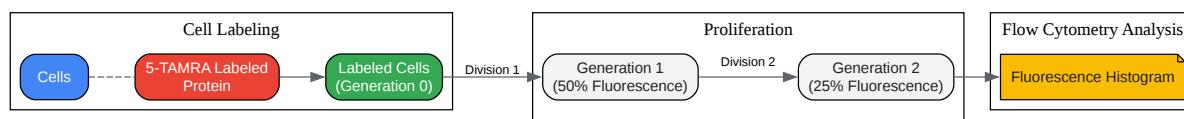
Materials:

- Cells of interest
- 5-TAMRA-conjugated protein (e.g., a non-specific antibody or protein labeled according to Protocol 1)
- Cell culture medium
- PBS

Procedure:

- Cell Labeling:
  - Wash cells twice with PBS.
  - Resuspend cells at  $1 \times 10^7$  cells/mL in PBS.
  - Add the 5-TAMRA-conjugated protein to the cell suspension at a pre-optimized concentration.
  - Incubate for 15-30 minutes at 37°C, protected from light.
  - Quench the labeling reaction by adding an equal volume of complete cell culture medium.
  - Incubate for 5-10 minutes.
- Washing:
  - Wash the cells three times with complete cell culture medium to remove any unbound conjugate.
- Cell Culture:

- Resuspend the labeled cells in complete culture medium and plate them under desired experimental conditions.
- Collect a sample of cells immediately after labeling (Time 0) for flow cytometry analysis.
- Culture the remaining cells for the desired period, allowing them to proliferate.
- Sample Collection and Analysis:
  - At various time points, harvest the cells.
  - Wash the cells once with Flow Cytometry Staining Buffer.
  - Analyze the fluorescence intensity of the cells by flow cytometry. Each peak of successively halved fluorescence intensity represents a generation of cell division.<sup>[12]</sup>



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Principle of 5-TAMRA cell proliferation assay.

## Conclusion

**5-Carboxytetramethylrhodamine** is a versatile and robust fluorescent dye for flow cytometry. Its bright signal and amenability to conjugation with a wide range of biomolecules make it a valuable tool for researchers in cell biology, immunology, and drug discovery. The protocols provided here offer a foundation for the successful application of 5-TAMRA in various flow cytometry-based assays. As with any fluorescent application, optimization of labeling and staining concentrations is recommended for achieving the best results.



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